molecular formula C17H25NO6S B168795 tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate CAS No. 130546-33-7

tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

Cat. No.: B168795
CAS No.: 130546-33-7
M. Wt: 371.5 g/mol
InChI Key: LOBHRXDXENCDIZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C17H25NO6S . It is a morpholine derivative that features a tert-butyl ester group and a tosyloxy (tosylate) group. This compound is often used in organic synthesis due to its reactivity and functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of various pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The specific safety and hazards information for “tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate” is not provided in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the morpholine derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted morpholine derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The morpholine ring can undergo oxidation to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products:

    Substitution: Substituted morpholine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: N-oxides.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The morpholine ring can participate in various chemical transformations, making this compound versatile in organic synthesis.

Comparison with Similar Compounds

    tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: This compound features a hydroxymethyl group instead of a tosyloxy group, making it less reactive in nucleophilic substitution reactions.

    Morpholin-2-ylmethanol: This compound lacks the ester group and is more prone to oxidation reactions.

Uniqueness:

  • The presence of both the tosyloxy and tert-butyl ester groups in tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate makes it highly reactive and versatile in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHRXDXENCDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598701
Record name tert-Butyl 2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130546-33-7
Record name tert-Butyl 2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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